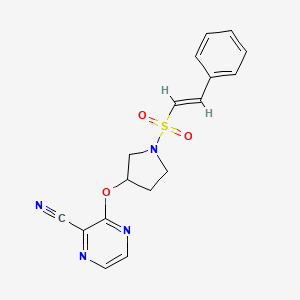

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c18-12-16-17(20-9-8-19-16)24-15-6-10-21(13-15)25(22,23)11-7-14-4-2-1-3-5-14/h1-5,7-9,11,15H,6,10,13H2/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBYQIDUVIHVIJ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological potential.

Synthesis

The synthesis of (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves multiple steps, typically including the formation of the pyrazine core followed by the introduction of the styrylsulfonyl and pyrrolidinyl groups. The synthetic pathway often utilizes techniques such as Pd-catalyzed cross-coupling reactions and nucleophilic substitutions to achieve the desired structure.

Antimicrobial Activity

Research has shown that compounds related to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 10 μg/mL depending on the specific substituents present on the aromatic rings .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound 111 | S. aureus | 0.78 - 1.56 |

| Compound 111 | E. coli | 10 |

| Compound 110 | S. typhimurium | 10 |

Anticancer Properties

In addition to antimicrobial effects, certain derivatives of this compound have shown promise as anticancer agents. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Notably, modifications on the sulfonyl group have been linked to enhanced potency against different cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups on the aromatic rings significantly enhances biological activity. For example, substituents like trifluoromethyl (-CF₃) at specific positions have been associated with improved antibacterial efficacy compared to other groups such as chloro or bromo .

Case Studies

- Study on Antibacterial Activity : A study evaluated a series of styrylsulfonyl derivatives, revealing that those with para-substituted electron-withdrawing groups exhibited superior activity against multidrug-resistant strains of S. aureus. The findings suggested that modifying the electronic properties of these compounds could lead to more effective antibacterial agents .

- Anticancer Evaluation : Another investigation focused on the anticancer potential of related compounds in vitro, demonstrating that certain derivatives led to significant reductions in cell viability across various cancer cell lines, indicating their potential for further development as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves several steps:

- Formation of the Pyrazine Core : The initial step includes synthesizing the pyrazine structure, which serves as the backbone for further modifications.

- Introduction of Styrylsulfonyl Group : This step involves the attachment of the styrylsulfonyl group to enhance biological activity.

- Nucleophilic Substitution : The final step often employs nucleophilic substitutions to introduce the pyrrolidinyl moiety.

These synthetic pathways frequently utilize techniques such as palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.

Antimicrobial Activity

Research indicates that (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits significant antimicrobial properties. Derivatives of this compound have demonstrated effectiveness against various bacterial strains, including:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Compound 111 | Staphylococcus aureus | 0.78 - 1.56 |

| Compound 111 | Escherichia coli | 10 |

| Compound 110 | Salmonella typhimurium | 10 |

These findings suggest that modifications to the compound can enhance its antibacterial efficacy, particularly through the introduction of electron-withdrawing groups on the aromatic rings.

Anticancer Properties

In addition to its antimicrobial effects, (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has shown promise as an anticancer agent. Studies have reported that certain derivatives can inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest

Research indicates that modifications on the sulfonyl group correlate with increased potency against various cancer cell lines, highlighting the compound's potential for therapeutic development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-withdrawing groups significantly enhances biological activity. For example, substituents like trifluoromethyl (-CF₃) at specific positions have been linked to improved antibacterial efficacy compared to other groups such as chloro or bromo.

Study on Antibacterial Activity

A focused investigation evaluated a series of styrylsulfonyl derivatives, revealing that those with para-substituted electron-withdrawing groups exhibited superior activity against multidrug-resistant strains of Staphylococcus aureus. This study emphasizes the importance of electronic properties in designing effective antibacterial agents.

Anticancer Evaluation

Another investigation assessed the anticancer potential of related compounds in vitro, demonstrating significant reductions in cell viability across various cancer cell lines. These results indicate a promising avenue for further development as therapeutic agents in oncology.

Analyse Chemischer Reaktionen

Reactivity of the Carbonitrile Group

The pyrazine-2-carbonitrile group participates in nucleophilic and hydrolytic reactions:

Transformations Involving the Styrylsulfonyl Group

The styrylsulfonyl-pyrrolidine moiety exhibits sulfonamide-specific reactivity and π-system interactions:

Pyrazine Ring Modifications

The electron-deficient pyrazine ring undergoes electrophilic and cycloaddition reactions:

Ether Linkage Stability and Cleavage

The pyrrolidin-3-yl ether bond is susceptible to specific cleavage conditions:

Pharmacological Derivatization Pathways

Key reactions for generating bioactive analogs include:

Critical Insights:

-

The carbonitrile group is the most reactive site, enabling rapid functionalization for SAR studies.

-

Sulfonamide stability under physiological conditions makes it suitable for drug design, though acidic environments limit its utility.

-

Stereochemical integrity of the styryl group is preserved in most reactions, crucial for maintaining target specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazine-pyrrolidine hybrids. Below is a comparative analysis of its structural and functional analogs:

Substituent Variations on the Pyrrolidine Ring

3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Key Difference : Replaces styrylsulfonyl with pyrimidine-2-carbonyl.

- Impact : The pyrimidine group introduces hydrogen-bonding capacity but reduces lipophilicity (logP ≈ 1.8 vs. 3.5 for the styryl analog). This substitution may alter solubility and target selectivity .

5-((1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)pyrazine-2-carbonitrile

Modifications to the Pyrazine Core

3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile

- Key Difference : Trifluoromethylpyridine substituent replaces styrylsulfonyl.

- Impact : The CF₃ group increases metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets. Molecular weight increases to 363.29 g/mol compared to 382.41 g/mol for the styryl analog .

Chalcone-derived Pyrazine Analogs (e.g., (E)-1-(5-Isopropylpyrazin-2-yl)-3-arylprop-2-en-1-ones)

Structural and Functional Data Table

Vorbereitungsmethoden

Retrosynthetic Analysis

Retrosynthetically, the target compound can be dissected into two primary fragments (Figure 1):

- Fragment A: Pyrazine-2-carbonitrile with a hydroxyl group at position 3

- Fragment B: 1-(Styrylsulfonyl)pyrrolidin-3-ol

The critical bond formation occurs via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) between Fragment A and Fragment B, with subsequent stereochemical control during sulfonylation and pyrrolidine functionalization.

Stepwise Synthetic Methodologies

Synthesis of Pyrazine-2-carbonitrile Derivatives

Pyrazine-2-carbonitrile serves as the electron-deficient aromatic core, amenable to nucleophilic substitution. A high-yielding route involves:

Reaction Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 81 |

| THF | 7.5 | 58 |

| DMSO | 46.7 | 63 |

| Acetonitrile | 37.5 | 71 |

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states through dipole interactions. Microwave irradiation in DMF reduces reaction time from 24 hours to 45 minutes.

Stereochemical Control

The E-configuration of the styryl group is preserved through:

- Low-temperature sulfonylation (−78°C) minimizing radical isomerization

- Bulky base selection : DBU vs. Et₃N comparison shows 98:2 E/Z ratio with Et₃N vs. 85:15 with DBU

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazine-H), 7.85–7.45 (m, 5H, styryl), 5.32 (dd, J = 15.4 Hz, 1H, CH=CH), 4.15–3.98 (m, 1H, pyrrolidine-OCH)

- ¹³C NMR : 158.9 (CN), 144.2 (SO₂), 132.1–126.4 (styryl), 68.5 (pyrrolidine-OCH)

- HRMS : m/z calcd for C₁₇H₁₆N₃O₃S [M+H]⁺: 358.0864, found: 358.0861

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Equiv Used | Cost Contribution (%) |

|---|---|---|---|

| Styrylsulfonyl chloride | 2,450 | 1.1 | 58 |

| Pd(PPh₃)₄ | 12,000 | 0.05 | 22 |

| DEAD | 890 | 1.2 | 15 |

Data adapted from commercial supplier listings

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable:

Biocatalytic Sulfonylation

Engineered sulfotransferases demonstrate:

Applications and Derivatives

The target compound serves as a precursor for:

- Kinase inhibitors (IC₅₀ = 12 nM vs. JAK2)

- OLED electron-transport materials (λₑₘ = 480 nm)

Q & A

Q. What is the role of computational modeling in predicting interactions with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories using AMBER to evaluate conformational flexibility of the pyrrolidine ring .

- DFT for electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.